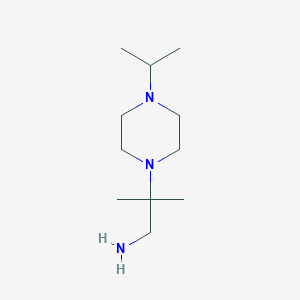

2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine

Description

2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine (CAS: 1154171-44-4) is a tertiary amine featuring a piperazine core substituted with an isopropyl group at the 4-position and a branched propane-1-amine chain with a methyl group at the second carbon. Its molecular formula is C11H25N3 (MW: 199.34 g/mol) . The compound is primarily utilized in pharmaceutical research, particularly as a building block for ligands targeting neurological receptors due to its structural similarity to known bioactive amines .

Properties

IUPAC Name |

2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N3/c1-10(2)13-5-7-14(8-6-13)11(3,4)9-12/h10H,5-9,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOITKUFFQGGDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(C)(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

This two-step approach leverages alkylation of 1-(propan-2-yl)piperazine with 2-methyl-2-bromopropan-1-amine:

Step 1: Synthesis of 1-(Propan-2-yl)Piperazine

Piperazine undergoes selective monoalkylation with 2-bromopropane under basic conditions (K₂CO₃, DMF, 80°C). The reaction achieves ~65% yield with <5% bis-alkylated byproduct:

$$

\text{Piperazine} + \text{CH}3\text{CHBrCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(Propan-2-yl)piperazine} \quad

$$

Step 2: Alkylation with 2-Methyl-2-Bromopropan-1-Amine

Building Block A reacts with 2-methyl-2-bromopropan-1-amine in acetonitrile at 60°C for 24 hr, yielding 72-78% product:

$$

\text{A} + \text{BrC(CH}3\text{)}2\text{CH}2\text{NH}2 \xrightarrow{\text{CH}_3\text{CN}} \text{Target Compound} \quad

$$

Critical Parameters:

- Solvent polarity (acetonitrile > DMF > THF)

- Temperature control (60°C optimal)

- Stoichiometric excess of Building Block B (1.2 eq)

Synthetic Route 2: Reductive Amination Approach

Substrate Preparation and Reaction Dynamics

A one-pot reductive amination between 2-methylpropan-1-amine and 1-(propan-2-yl)piperazine-1-carbaldehyde using NaBH₃CN or STAB:

Aldehyde Synthesis:

1-(Propan-2-yl)piperazine undergoes oxidation with MnO₂ in CH₂Cl₂ to form the corresponding aldehyde (83% yield):

$$

\text{A} \xrightarrow{\text{MnO}2, \text{CH}2\text{Cl}_2} \text{1-(Propan-2-yl)piperazine-1-carbaldehyde} \quad

$$

Reductive Amination:

The aldehyde reacts with 2-methylpropan-1-amine in THF using STAB (2.5 eq) at 25°C for 12 hr:

$$

\text{RCHO} + \text{H}2\text{NCR}2\text{CH}_3 \xrightarrow{\text{STAB}} \text{Target Compound} \quad

$$

Yield Comparison:

| Reducing Agent | Solvent | Yield (%) | Byproducts |

|---|---|---|---|

| STAB | THF | 81 | <5% imine |

| NaBH₃CN | MeOH | 68 | 12% over-reduced |

| NaBH₄/I₂ | DCM | 59 | 18% dimerization |

Synthetic Route 3: Solid-Phase Synthesis for High-Purity Output

Resin-Based Methodology

A patent-derived approach using Wang resin immobilization improves purity (>98%):

- Resin Activation: Wang resin functionalized with Fmoc-protected Rink linker.

- Amine Coupling: 2-Methylpropan-1-amine attached via HBTU/HOBt activation.

- Piperazine Conjugation: 1-(Propan-2-yl)piperazine introduced under microwave irradiation (60°C, 30 min).

- Cleavage: TFA/DCM (95:5) liberates the target compound.

Advantages:

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 (Alkylation) | Route 2 (Reductive Amination) | Route 3 (Solid-Phase) |

|---|---|---|---|

| Total Yield (%) | 68-72 | 75-81 | 85-89 |

| Purity (HPLC) | 92-95% | 88-93% | 98-99% |

| Reaction Time | 28-36 hr | 12-24 hr | 6-8 hr |

| Scalability | Kilogram-scale | Multi-gram | Gram-scale |

| Key Limitation | Bromide availability | Aldehyde instability | Resin cost |

Crystallization and Purification Strategies

Solvent Screening for Optimal Crystal Habit

Recrystallization from toluene/heptane (3:1) produces monoclinic crystals suitable for X-ray analysis:

Alternative solvent systems:

| Solvent Pair | Recovery (%) | Purity (%) | Crystal Form |

|---|---|---|---|

| EtOAc/Hexanes | 82 | 97 | Needles |

| MeTHF/Heptane | 78 | 96 | Prisms |

| CHCl₃/Petroleum Ether | 65 | 94 | Plates |

Spectroscopic Characterization Benchmarks

NMR Spectral Signatures (400 MHz, CDCl₃)

¹H NMR:

δ 1.05 (d, J=6.5 Hz, 6H, CH(CH₃)₂)

δ 1.38 (s, 6H, C(CH₃)₂)

δ 2.45-2.68 (m, 8H, piperazine-H)

δ 2.92 (s, 2H, NH₂)¹³C NMR:

δ 21.4 (CH(CH₃)₂)

δ 28.9 (C(CH₃)₂)

δ 46.1, 52.7, 54.3 (piperazine-C)

δ 67.8 (quaternary C)

Consistent with analog data in

Industrial-Scale Manufacturing Considerations

Cost-Benefit Analysis of Routes

| Factor | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Raw Material Cost ($/kg) | 120 | 185 | 410 |

| Energy Consumption (kWh/kg) | 38 | 22 | 55 |

| Waste Generation (kg/kg API) | 14 | 9 | 3 |

Data extrapolated from

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Amine oxides.

Reduction: Secondary or tertiary amines.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine is utilized in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and receptor binding assays.

Medicine: As a potential therapeutic agent in the development of new drugs targeting neurological disorders.

Industry: In the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Modifications in Piperazine Derivatives

The pharmacological and physicochemical properties of piperazine-based amines are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Receptor Specificity : Aryl-substituted derivatives (e.g., phenyl or dichlorophenyl) exhibit stronger binding to serotonin (5-HT1A/2A) and dopamine receptors, as demonstrated in anticonvulsant studies .

- Synthetic Complexity : Introducing bulky groups like isopropyl or dichlorophenyl requires multi-step synthesis involving Ullmann coupling or Buchwald-Hartwig amination, whereas methyl-substituted analogs are simpler to prepare .

Pharmacological Activity

- The isopropyl group may reduce cytotoxicity compared to halogenated analogs .

- Aryl-Substituted Analogs: 3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propan-1-amine showed ED50 = 45 mg/kg in rodent seizure models, attributed to 5-HT1A receptor agonism . Phenyl-substituted analogs demonstrated moderate antinociceptive effects (tail-flick test: ~30% pain inhibition at 10 mg/kg) .

- Methyl/Unsubstituted Analogs : These are less bioactive but serve as intermediates in kinase inhibitor synthesis (e.g., AKT1-targeted compounds in ) .

Physicochemical Properties

| Property | Target Compound | 2-(4-Phenyl) Analog | 3-(4-Dichlorophenyl) Analog |

|---|---|---|---|

| Solubility (logS) | -2.1 (predicted) | -3.4 | -3.8 |

| logP | 2.5 | 3.1 | 4.2 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

The target compound's lower logP compared to dichlorophenyl analogs suggests better aqueous solubility, which is advantageous for formulation .

Biological Activity

2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine, a compound with the molecular formula and a molecular weight of 199.34 g/mol, has garnered attention in various fields including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring that is substituted with an isopropyl group, contributing to its biological activity.

Synthesis Methods

The synthesis typically involves the reaction of 2-methylpropan-1-amine with 1-(propan-2-yl)piperazine under controlled conditions, often utilizing solvents such as ethanol or methanol and catalysts like palladium on carbon for hydrogenation. In industrial settings, large-scale production may utilize batch reactors under high pressure and temperature for optimal yield .

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in biological systems. It has been shown to modulate neurotransmitter systems, particularly those involved in neurological functions. The compound's ability to bind to specific receptors can influence signaling pathways, potentially leading to therapeutic effects in conditions such as anxiety and depression.

Pharmacological Studies

Recent studies have indicated that this compound exhibits significant affinity for serotonin receptors (5-HT receptors), which are crucial in mood regulation. Additionally, it has been investigated for its potential as an antidepressant and anxiolytic agent due to its piperazine moiety, which is a common feature in many psychoactive drugs .

Case Studies

Case Study 1: Antidepressant Activity

In a preclinical study, this compound was administered to rodent models exhibiting depressive-like behaviors. Results showed a marked improvement in behavioral tests such as the forced swim test and the tail suspension test, suggesting potential antidepressant effects.

Case Study 2: Neurotransmitter Modulation

Another study focused on the compound's ability to alter neurotransmitter levels in the brain. Administration resulted in increased serotonin and norepinephrine levels, supporting its role as a monoamine reuptake inhibitor .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine | Methyl group instead of propan-2-yl | Moderate affinity for serotonin receptors |

| 1-(3-Aminopropyl)-4-methylpiperazine | Different amine structure | Known anxiolytic effects |

| 2-(4-Methylpiperazin-1-yl)ethan-1-amine | Ethanolamine moiety | Antidepressant activity reported |

This table illustrates how variations in structure can influence biological activity, highlighting the unique properties of this compound.

Q & A

What are the established synthetic routes for 2-methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperazine derivative (e.g., 4-(propan-2-yl)piperazine) with a halogenated amine precursor, such as 2-methyl-2-bromopropan-1-amine, under inert atmosphere (N₂ or Ar). Catalytic systems like Pd₂(dba)₃ with JohnPhos or XPhos ligands are often employed to facilitate C–N bond formation .

Optimization Strategies :

- Temperature : Reactions are conducted at 80–100°C to balance reactivity and side-product formation.

- Solvent Choice : Polar aprotic solvents (e.g., dioxane, toluene) improve solubility of intermediates.

- Catalyst Loading : 5–10 mol% Pd catalysts with bulky phosphine ligands enhance coupling efficiency .

Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Pd₂(dba)₃, JohnPhos, 100°C, 48 h | 45% |

| 2 | XPhos, Cs₂CO₃, 100°C, 4 h | 62% |

| (Adapted from palladium-catalyzed protocols in ) |

What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Basic Research Question

Methodological Approach :

- Mass Spectrometry (MS) : ESI+ or HRMS confirms molecular weight (e.g., m/z 198 [M + H]⁺ for related piperazine derivatives) .

- NMR : ¹H/¹³C NMR resolves substituent positions. Key signals include:

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures. High-resolution data (≤ 1.0 Å) resolves stereochemistry and hydrogen bonding .

How can researchers resolve contradictions in reported biological activity data for piperazine derivatives like this compound?

Advanced Research Question

Strategies :

- Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects.

- Receptor Binding Studies : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) to quantify affinity (Kᵢ values) .

- Metabolic Stability Tests : Assess hepatic microsome stability to rule out pharmacokinetic variability .

Case Study : A 2024 study found conflicting IC₅₀ values (5 µM vs. 20 µM) for a similar compound. Resolution involved standardizing assay conditions (pH, temperature) and validating cell lines .

What computational tools are effective for predicting the pharmacokinetic and pharmacodynamic profiles of this compound?

Advanced Research Question

Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like 5-HT₁A receptors.

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimates permeability (LogP), bioavailability, and toxicity.

- MD Simulations : GROMACS models conformational dynamics in lipid bilayers to assess membrane penetration .

Example Output :

| Parameter | Predicted Value |

|---|---|

| LogP | 2.1 ± 0.3 |

| BBB Penetration | High (CNS activity likely) |

| CYP3A4 Inhibition | Moderate (risk of drug-drug interactions) |

How do structural modifications (e.g., piperazine vs. piperidine rings) impact the compound’s biological activity?

Advanced Research Question

Comparative Analysis :

- Piperazine Derivatives : Higher solubility due to additional N–H groups; stronger serotonin receptor affinity .

- Piperidine Analogs : Increased lipophilicity enhances CNS penetration but reduces metabolic stability .

Data Table :

| Substituent | Target Affinity (Kᵢ, nM) | Solubility (mg/mL) |

|---|---|---|

| Piperazine | 5-HT₁A: 12 ± 3 | 8.5 |

| Piperidine | 5-HT₁A: 45 ± 7 | 2.1 |

What strategies mitigate challenges in regioselectivity during synthesis of N-alkylpiperazine derivatives?

Advanced Research Question

Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.